Copper fluoroborate

Descripción

Historical Context and Evolution of Fluoroborate Chemistry

The journey of fluoroborate chemistry is intrinsically linked to the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine. nih.gov Early milestones include the first synthesis of an organofluorine compound in 1835 and the initial formation of an aryl carbon-fluorine bond in the 1870s. nih.gov

A pivotal moment in the evolution of fluoroborate chemistry was the discovery of the Schiemann reaction in 1927. nih.govnumberanalytics.com This reaction involves the thermal decomposition of diazonium fluoroborates to produce fluorinated aromatic compounds, a method that remains relevant in manufacturing today. nih.govnumberanalytics.com The development of fluoroboric acid (HBF₄) as a strong acid with a weakly coordinating, non-oxidizing conjugate base was another crucial step. wikipedia.org Although solvent-free fluoroboric acid has not been isolated, its solutions in water and other solvents like diethyl ether became commercially available, paving the way for the synthesis of various fluoroborate salts, including those of transition metals like copper. wikipedia.orgwikipedia.org These salts are typically prepared by reacting metal oxides with fluoroboric acid or through electrolysis of the metal in a solution containing HBF₄. wikipedia.orgwikipedia.org

Significance of Copper and Fluoroborate Anions in Chemical Synthesis and Materials Science

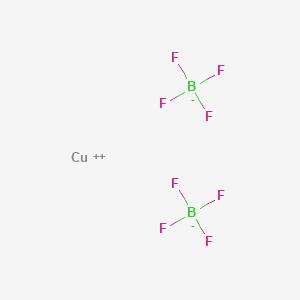

The utility of copper fluoroborate stems from the combined properties of the copper(II) cation (Cu²⁺) and the tetrafluoroborate (B81430) anion (BF₄⁻).

Copper (Cu): As a chemical element with the symbol Cu and atomic number 29, copper is a soft, malleable, and ductile metal known for its exceptional thermal and electrical conductivity. wikipedia.org In chemical synthesis, copper compounds are highly valued as catalysts due to their natural abundance, low cost, and lower toxicity compared to noble metals like palladium. rsc.org Copper's ability to exist in different oxidation states makes it an effective and versatile catalyst in a multitude of organic reactions, including the synthesis of complex heterocyclic compounds. rsc.orgsarchemlabs.com The increasing interest in sustainable and green chemistry practices has further elevated the importance of copper-based catalysts. dataintelo.com

Fluoroborate Anion (BF₄⁻): The tetrafluoroborate anion (BF₄⁻) is a tetrahedral species that is popular in both inorganic and organic chemistry as a weakly coordinating anion. wikipedia.org This means it does not readily form strong bonds with metal centers, which is a crucial property in catalysis as it leaves the metal ion available to participate in reactions. ontosight.ai The BF₄⁻ anion is less nucleophilic and basic than many other anions like nitrates or halides. wikipedia.org Its use has grown as a safer alternative to the perchlorate (B79767) anion (ClO₄⁻), which can form potentially explosive derivatives with organic compounds. wikipedia.org In materials science, fluorinated anions are used to develop advanced materials such as fluoropolymers and to stabilize nanoparticles. numberanalytics.com

The combination of a catalytically active copper center with a weakly coordinating fluoroborate anion makes this compound a highly effective reagent and catalyst in various chemical transformations. researchgate.netresearchgate.net

Contemporary Research Trajectories in this compound Chemistry

Modern research continues to uncover new applications and enhance existing uses of this compound, driven by its catalytic efficiency and unique properties.

Catalysis in Organic Synthesis: Copper(II) tetrafluoroborate is recognized as a highly efficient catalyst for a variety of organic reactions. Research has demonstrated its effectiveness in the N-tert-butoxycarbonylation of amines and the Michael addition of thiols to α,β-unsaturated carbonyl compounds, often proceeding under mild, solvent-free conditions at room temperature with high yields. researchgate.netresearchgate.net Its use as a catalyst is expanding, with studies exploring its role in promoting various chemical transformations, contributing to more efficient and environmentally friendly synthetic routes. dataintelo.combeilstein-journals.org

Materials Science and Electrodeposition: In materials science, this compound is used as a precursor for creating novel materials. One area of investigation is the electrodeposition of copper-based surfaces. By using a this compound precursor, researchers can grow various structures, including hierarchical and dendritic microstructures. unimib.it These surfaces can exhibit superhydrophobicity without needing further chemical modification. unimib.it Other research focuses on creating composite materials, such as embedding conductive this compound glass powder into polymer matrices to enhance their structural, optical, thermal, and electrical properties for industrial applications. rsc.org

Energy Storage: A burgeoning area of research is the use of this compound in energy storage systems. Recent studies have explored a copper tetrafluoroborate electrolyte for aqueous copper metal batteries designed for ultralow-temperature operation. researchgate.net This electrolyte spontaneously generates protons through the hydrolysis of the fluoroborate anions, which enhances the diffusion kinetics. researchgate.net Batteries using this electrolyte have demonstrated remarkable performance, including a long and stable cycling lifespan of over 10,000 cycles at -50°C and functionality even at -70°C. researchgate.net

Table 1: Recent Research Findings on this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Organic Catalysis | Highly efficient catalyst for N-tert-butoxycarbonylation of amines under solvent-free conditions. | researchgate.net |

| Organic Catalysis | Effective catalyst for the Michael addition of thiols to α,β-unsaturated carbonyls. | researchgate.net |

| Materials Science | Precursor for electrodepositing superhydrophobic copper surfaces with dendritic microstructures. | unimib.it |

| Energy Storage | Enables ultralow-temperature aqueous copper metal batteries with long cycle life (10,000+ cycles at -50°C). | researchgate.net |

| Composite Materials | Used to create conductive glass powder that enhances the thermal and electrical properties of polymer composites. | rsc.org |

Scope and Objectives of Research in this compound Applications

The overarching goal of research into this compound is to leverage its unique properties to develop innovative and sustainable technologies.

The scope of research is broad, encompassing several key industrial and technological sectors:

Chemical Manufacturing: Developing more efficient, selective, and environmentally benign catalytic processes for synthesizing fine chemicals and pharmaceuticals. dataintelo.combeilstein-journals.org

Electronics: Improving electroplating processes for manufacturing printed circuit boards and other electronic components, where it is used as a source of copper ions. nih.govchemimpex.com

Materials Science: Fabricating advanced materials with tailored properties, such as high-performance coatings, composites, and nanoparticles. chemimpex.comunimib.itrsc.org

Energy Technology: Designing next-generation energy storage solutions, like high-performance batteries that can operate in extreme environments. researchgate.net

The primary objectives of current and future research include:

Enhancing Catalytic Activity: Discovering new reactions catalyzed by this compound and improving the efficiency of known processes to reduce waste and energy consumption. numberanalytics.com

Developing Novel Materials: Exploring new methods, like mechanochemical synthesis via ball milling, to produce this compound and using it to create materials with enhanced functionalities. icm.edu.pl

Meeting Future Demand: Addressing the growing global demand for copper, which is projected to increase significantly due to the energy transition and digitalization. woodmac.com Research into more efficient extraction and synthesis methods, including for compounds like this compound, is crucial. azluminaria.org

Sustainability: Focusing on green chemistry principles by utilizing an earth-abundant metal catalyst and developing processes that operate under milder conditions with higher atom economy. dataintelo.com

The continued exploration of this compound chemistry holds the promise of significant advancements across multiple scientific and technological domains, contributing to a more sustainable and technologically advanced future.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Copper(II) Fluoroborate | Cu(BF₄)₂ |

| Fluoroboric Acid | HBF₄ |

| Copper | Cu |

| Palladium | Pd |

| Perchlorate | ClO₄⁻ |

| Nitrates | NO₃⁻ |

| Diethyl Ether | (C₂H₅)₂O |

| Water | H₂O |

| Antimony Trioxide | Sb₂O₃ |

| Boron | B |

Propiedades

IUPAC Name |

copper;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUNZEYTSRPVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8 | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885722 | |

| Record name | Copper(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Copper fluoroborate is a dark-blue odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Aqueous solution: Dark-blue odorless liquid; [CAMEO] Hexahydrate: Blue crystals; [Strem Chemicals MSDS] | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

38465-60-0 | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) fluoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038465600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, copper(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Copper Fluoroborate and Its Derivatives

Conventional and Novel Synthetic Routes for Copper(II) Fluoroborate

The synthesis of Copper(II) fluoroborate can be achieved through several distinct pathways, ranging from traditional wet chemistry methods to modern, solvent-free mechanochemical approaches.

Preparation from Copper(II) Salts and Fluoboric Acid

A more conventional "wet method" for synthesizing Copper(II) fluoroborate involves the reaction of a copper(II) salt with fluoboric acid (HBF₄). wikipedia.orgyok.gov.tr This approach is a standard route for producing various fluoroborate salts. wikipedia.org In a typical procedure, a copper source such as copper(II) oxide (CuO) is used as the reactant with aqueous fluoboric acid. yok.gov.tr

Research into this wet method has identified optimal conditions for maximizing yield and purity. The process is sensitive to reactant mole ratio, temperature, and reaction time. The highest yield of 95.3% and a purity of 97% were obtained with a reactant mole ratio (nHBF₄/nCuO) of 1.7, a reaction temperature of 90°C, and a reaction time of 120 minutes. yok.gov.tr Another method involves the electrochemical dissolution of a copper anode in a fluoboric acid electrolyte in the presence of an oxygen-consuming cathode. google.com

Synthesis of Copper(I) Fluoroborate Precursors

Copper(I) fluoroborate complexes, particularly tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ([Cu(CH₃CN)₄][BF₄]), are significant precursors for the synthesis of a wide array of other copper(I) compounds. rsc.org An efficient, one-pot synthesis for this precursor has been developed to be more environmentally friendly by using water as the solvent. rsc.org

This "green" protocol involves the reaction of copper(II) sulfate (B86663) pentahydrate and sodium tetrafluoroborate in the presence of acetonitrile (B52724) and copper wire. rsc.org The use of copper metal in the reaction mixture helps to prevent the disproportionation or oxidation of the desired copper(I) product. rsc.org This method successfully produces the tetrakis(acetonitrile)copper(I) tetrafluoroborate complex in high yields, typically between 82% and 87%, as a pure crystalline solid. rsc.org

Hydrothermal Synthesis of Copper Fluoroborate Coordination Polymers

Hydrothermal synthesis is a prominent technique for crystallizing materials from high-temperature aqueous solutions under high vapor pressures. This method is particularly effective for producing coordination polymers, which are extended structures of metal ions linked by organic ligands. In the context of this compound, hydrothermal reactions facilitate the formation of complex, often three-dimensional, network structures.

A notable application of this method involves the reaction of copper(II) fluoroborate with bipyridine-based ligands. For instance, reacting Cu(BF₄)₂ with 4,4′-bipyridine or 1,2-di-4-pyridylethylene under hydrothermal conditions yields three-dimensional network structures. acs.org These structures are characterized by one-dimensional channels containing tetrafluoroborate anions and water molecules. acs.org The specific conditions, such as temperature and the ratio of reactants, are crucial in directing the final architecture of the coordination polymer. For example, the synthesis of a 1D coordination polymer, [Cu(µ-cpna)(phen)(H₂O)]n, was achieved by heating a mixture of CuCl₂·2H₂O, a pyridine-carboxylic acid derivative, and 1,10-phenanthroline (B135089) in water at 120°C for three days. mdpi.com

The pH of the reaction mixture can also play a significant role in the outcome of hydrothermal synthesis, sometimes leading to in situ redox reactions of the metal and ligand. The rational design of these reactions allows for the creation of molecular architectures with varied topologies and functionalities.

Interactive Data Table: Hydrothermal Synthesis of Copper(II) Coordination Polymers

| Product | Reactants | Method | Key Findings | Reference |

| 3D Network Structures | Cu(BF₄)₂, 4,4′-bipyridine or 1,2-di-4-pyridylethylene | Hydrothermal | Formation of 1D channels containing BF₄⁻ anions and water molecules. acs.org | acs.org |

| [Cu(µ-cpna)(phen)(H₂O)]n | CuCl₂·2H₂O, 5-(4-carboxyphenoxy)nicotinic acid, 1,10-phenanthroline, NaOH | Hydrothermal | A 1D coordination polymer was formed at 120°C. mdpi.com | mdpi.com |

| Copper(II)-based Coordination Polymer Nanofibers | Copper(II) source, 1,3,5-benzenetricarboxylic acid | Microwave-assisted Hydrothermal | Produces nanofibers with antibacterial properties. rsc.org | rsc.org |

| [Cu₂(ip)(ipH)(4,4'-bpy)₁.₅]n | Cu(NO₃)₂·3H₂O, 1,2,3-benzenetricarboxylic acid, 4,4'-bipyridine (B149096), NaOH | Hydrothermal | pH control leads to in situ metal/ligand redox reactions, forming a mixed-valence Cu(I)-Cu(II) polymer. |

Synthesis of Selenoether Complexes of Copper(II) Fluoroborate

The synthesis of selenoether complexes of copper(II) fluoroborate typically involves the direct reaction of a copper(II) fluoroborate salt with a selenoether ligand in an appropriate solvent. These reactions often yield red-brown copper(II) diselenoether complexes. tandfonline.com For instance, complexes with the general formula [Cu(L-L)₂][BF₄]₂ have been prepared using ligands such as MeSeCH₂CH₂SeMe, MeSeCH₂CH₂CH₂SeMe, and PhSeCH₂CH₂SePh in anhydrous dichloromethane (B109758). tandfonline.comtandfonline.com

The stability of these complexes can be a significant challenge, as they may decompose in solution. For example, the reaction of MeSeCH₂CH₂SeMe with copper(II) fluoroborate in ethanol (B145695) can produce an unstable dark green substance containing both copper(I) and copper(II). tandfonline.com The choice of solvent is critical; anhydrous conditions are often necessary to prevent side reactions and decomposition. tandfonline.com

Characterization of these complexes relies on techniques such as UV-visible and EPR spectroscopy, magnetic measurements, and cyclic voltammetry to probe the Cu(II)/Cu(I) redox couples. tandfonline.com Due to their instability in solution, obtaining single crystals for X-ray diffraction can be difficult, making techniques like copper K-edge EXAFS (Extended X-ray Absorption Fine Structure) valuable for obtaining structural information. tandfonline.com

More recent work has demonstrated the synthesis of monomeric copper(II) phenolate (B1203915) selenoether complexes using chelating ortho-bisphenylselenide-phenolate ligands. rsc.org These syntheses start from a copper(I) source and the chelating ligand, resulting in complexes with geometries ranging from distorted square planar to distorted octahedral. rsc.org

Interactive Data Table: Synthesis of Selenoether Complexes of Copper(II) Fluoroborate

| Complex | Reactants | Solvent | Observations | Reference |

| [Cu(MeSeCH₂CH₂SeMe)₂][BF₄]₂ | Copper(II) fluoroborate, MeSeCH₂CH₂SeMe | Anhydrous Dichloromethane | Forms a red-brown complex. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| [Cu(MeSeCH₂CH₂CH₂SeMe)₂][BF₄]₂ | Copper(II) fluoroborate, MeSeCH₂CH₂CH₂SeMe | Anhydrous Dichloromethane | Forms a red-brown complex. tandfonline.com | tandfonline.com |

| [Cu(PhSeCH₂CH₂SePh)₂][BF₄]₂ | Copper(II) fluoroborate, PhSeCH₂CH₂SePh | Anhydrous Dichloromethane | Forms a red-brown complex. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| [Cu(MeSeCH₂CH₂SeMe)₂][BF₄]x | Copper(II) fluoroborate, MeSeCH₂CH₂SeMe | Ethanol | Unstable dark green substance containing Cu(I) and Cu(II). tandfonline.com | tandfonline.com |

| Monomeric Copper(II) phenolate selenoether complexes | Copper(I) phenanthroline, ortho-bisphenylselenide-phenol ligands | Not specified | Geometries vary from distorted square planar to distorted octahedral. rsc.org | rsc.org |

Considerations for Purity and Grade in Synthesis (e.g., Reagent Grade, Specialty Grade)

The purity and grade of chemical reagents are critical factors that influence the outcome, reproducibility, and reliability of synthetic procedures. Different grades are defined by their purity levels and the presence of impurities, which can affect the reaction. tradesworthgroup.commerkel.co.il

Technical Grade : This grade is suitable for industrial or general applications where high purity is not essential. tradesworthgroup.com These chemicals contain a higher level of impurities and are generally more cost-effective. alliancechemical.com

Laboratory Grade : With sufficient purity for educational and general laboratory use, this grade is not intended for highly sensitive or specialized analytical work. tradesworthgroup.com

Reagent Grade : This grade signifies high purity and is suitable for most laboratory and analytical applications. tradesworthgroup.com It may or may not meet the specific standards set by the American Chemical Society (ACS). tradesworthgroup.com ReagentPlus® grade, for example, guarantees a purity of ≥98.5% and is used for applications requiring higher purities like specialty organic synthesis. merckgroup.com

ACS Grade : These reagents meet or exceed the stringent purity standards established by the American Chemical Society. tradesworthgroup.com They are intended for high-precision analytical work where accuracy and reliability are paramount. lanalytelabchem.com

Specialty Grades :

Trace Metals Grade : This grade has extremely low levels of trace metal impurities and is used in sensitive analytical techniques where such impurities could interfere with the results. Copper(II) tetrafluoroborate is available in this grade with a purity of 99.95%. oakwoodchemical.com

Electronic Grade (EL) : Specifically designed for the semiconductor and electronics industries, these chemicals have exceptionally high purity to ensure the performance of electronic components. lanalytelabchem.com

For Synthesis : This designation indicates that the reagent is suitable for various chemical synthesis applications, including organic synthesis. lanalytelabchem.com

The choice of grade depends on the specific requirements of the synthesis. For the preparation of high-purity coordination polymers or sensitive selenoether complexes, using a high-purity grade of this compound, such as Reagent Grade or a specialty grade, is crucial to avoid unintended side reactions or contamination of the final product.

Interactive Data Table: Chemical Grades and Their Characteristics

| Grade | Purity Level | Common Applications | Reference |

| Technical Grade | Lower purity (e.g., 85-95%) | Industrial processes, non-critical applications. alliancechemical.com | tradesworthgroup.comalliancechemical.com |

| Laboratory Grade | Sufficient for educational use | General laboratory experiments. tradesworthgroup.com | tradesworthgroup.com |

| Reagent Grade | High purity (e.g., often ≥95%) | Laboratory and analytical use. tradesworthgroup.com | tradesworthgroup.comparthindustries.co.in |

| ACS Grade | Meets or exceeds ACS standards | High-precision analytical work, research. tradesworthgroup.com | tradesworthgroup.comlanalytelabchem.com |

| Trace Metals Grade | Very low trace metal content | Sensitive analytical techniques. oakwoodchemical.com | oakwoodchemical.com |

| Electronic Grade | Extremely high purity | Semiconductor and electronics manufacturing. lanalytelabchem.com | lanalytelabchem.com |

| For Synthesis | Suitable for chemical synthesis | Organic synthesis, building blocks for new molecules. lanalytelabchem.com | lanalytelabchem.com |

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of copper fluoroborate compounds.

Fourier Transform Infrared (FTIR) Spectroscopy.cdnsciencepub.comnih.govacs.orgresearchgate.net

FTIR spectroscopy is instrumental in identifying the functional groups and probing the local chemical environment of the tetrafluoroborate (B81430) (BF₄⁻) anion in various this compound complexes.

The tetrafluoroborate ion (BF₄⁻), possessing a tetrahedral (Td) symmetry, exhibits characteristic vibrational modes. cdnsciencepub.comacs.org The most prominent feature in the FTIR spectrum is the very strong and broad absorption band associated with the asymmetric stretching mode (ν₃) of the B-F bonds, which typically appears in the 1000-1100 cm⁻¹ region. cdnsciencepub.comresearchgate.neticm.edu.pl This band is often complex, sometimes showing submaxima or shoulders due to interactions with other vibrational modes or slight distortions from perfect tetrahedral symmetry in the solid state. cdnsciencepub.com For instance, in some tetrafluoroborate salts, a submaximum is observed near 1040 cm⁻¹. cdnsciencepub.com The symmetric stretching mode (ν₁) is normally infrared-inactive but can become weakly active if the tetrahedral symmetry is slightly distorted, appearing as a very weak band. cdnsciencepub.com The symmetric bending mode (ν₂) of the BF₄⁻ ion gives rise to a weak peak, for example, at 369 cm⁻¹ in the spectrum of a solid complex, which can split into a doublet at lower temperatures, indicating a reduction in symmetry. cdnsciencepub.com

The position and splitting of these B-F vibrational bands are sensitive to the local environment of the BF₄⁻ anion, including interactions with cations and solvent molecules. nih.govresearchgate.net For example, hydrogen-bond interactions between a cation and the BF₄⁻ anion can lead to an asymmetrical geometry of the anion, resulting in the splitting of the B-F stretching band. researchgate.net In a study of a copper(II) tetrafluoroborate complex, the stretching vibration of the BF₄⁻ ions was assigned to a band at 1052 cm⁻¹. mdpi.com

Table 1: Characteristic FTIR Vibrational Modes for the Tetrafluoroborate (BF₄⁻) Ion

| Vibrational Mode | Symbol | **Typical Wavenumber (cm⁻¹) ** | Infrared Activity | Description |

|---|---|---|---|---|

| Symmetric Stretch | ν₁ | ~765 | Inactive (weakly active if symmetry is lowered) | Symmetric stretching of all B-F bonds. |

| Symmetric Bend | ν₂ | ~369 | Weak | Symmetric bending of F-B-F angles. |

| Asymmetric Stretch | ν₃ | 1000-1100 | Very Strong | Asymmetric stretching of B-F bonds. |

| Asymmetric Bend | ν₄ | Not specified in results | Not specified in results | Asymmetric bending of F-B-F angles. |

Note: The exact wavenumbers can vary depending on the specific compound and its physical state.

FTIR spectroscopy is not only used for qualitative identification but also for quantitative analysis of this compound. icm.edu.pl By creating a calibration curve based on the integrated area of a characteristic FTIR peak, such as the strong B-F stretching band, the concentration or yield of this compound in a sample can be determined. icm.edu.pl This method has been successfully applied to quantify the product of mechanochemical synthesis of copper(II) fluoroborate. icm.edu.pl The peak areas from FTIR analysis are used to calculate the yield of the product. icm.edu.pl To minimize errors from variations in sample size, peak areas can be normalized to the area of a specific band region. semineral.es

Identification of B-F Vibrational Modes

Raman Spectroscopy of Copper(II) Tetrafluoroborate Hexahydrate.wikipedia.org

Raman spectroscopy provides complementary information to FTIR, particularly for identifying vibrational modes that are weak or inactive in the infrared spectrum. A key feature in the Raman spectrum of compounds containing the tetrafluoroborate ion is the very sharp and intense peak corresponding to the totally symmetric stretching mode (ν₁) of the BF₄⁻ anion, which appears around 765 cm⁻¹. cdnsciencepub.comacs.org The Raman spectrum of a single crystal of copper(II) tetrafluoroborate hexahydrate, Cu(H₂O)₆₂, has been recorded and analyzed. wikipedia.orgresearchgate.netresearchgate.net This technique is also used to identify characteristic vibrational modes of the Cu–O bonds, which helps in confirming the coordination environment and hydration state of the compound.

Electronic Spectroscopy and Redox Behavior

Electronic spectroscopy, particularly UV-Visible spectroscopy, is a fundamental technique for investigating the electronic structure, coordination geometry, and redox properties of this compound complexes.

UV-Visible Spectroscopy in Coordination Complexes.researchgate.netnih.gov

The UV-Visible spectra of copper(II) coordination complexes are characterized by d-d transitions and charge transfer bands. mdpi.combch.ro For many copper(II) complexes, a broad and often asymmetric absorption band is observed in the visible region, typically between 550 and 700 nm. This band corresponds to the ²T₂g ← ²Eg electronic transition in a distorted octahedral geometry, with the asymmetry arising from the Jahn-Teller effect. mdpi.com For example, a copper(II) complex with a {CuN₃O₃} coordination core exhibits a single broad absorption band with a maximum at 654 nm, which is characteristic of a distorted octahedral structure. mdpi.com In some cases, more complex d-d absorption spectra with broader bands can be observed due to the Jahn-Teller effect. mdpi.com

Besides the d-d transitions, strong absorptions in the UV region (below 400 nm) are typically assigned to ligand-centered π→π* or n→π* transitions, or ligand-to-metal charge transfer (LMCT) bands. mdpi.commdpi.com The UV-visible absorption spectra of some heteroleptic copper(I) tetrafluoroborate complexes show intense ligand-centered π → π* transitions in the UV region and broad, low-energy charge-transfer bands in the visible to near-infrared region. bohrium.com The position of the d-d band can be influenced by the nature of the ligands coordinated to the copper ion. bch.ro UV-Vis titration studies can also be employed to investigate the binding interactions between copper(I) salts, including those with the tetrafluoroborate anion, and various ligands. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Systems

In many Cu(II) complexes, such as those with square planar or elongated octahedral geometries, the EPR spectra are characteristically axial. mdpi.comresearchgate.net This results in two principal g-values, g∥ and g⊥, which describe the interaction of the unpaired electron with the external magnetic field parallel and perpendicular to the principal symmetry axis of the molecule, respectively. ethz.ch The deviation of these g-values from that of a free electron (gₑ ≈ 2.0023) provides significant insight into the electronic structure. researchgate.net For instance, in an elongated octahedral or square pyramidal geometry with a dₓ²-y² ground state, it is typically observed that g∥ > g⊥ > gₑ. researchgate.netethz.ch

The hyperfine interaction between the unpaired electron and the copper nucleus (with nuclear spin I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) further splits the EPR signal into four lines. libretexts.org The magnitude of this hyperfine coupling, given by the parameter A, is also anisotropic (A∥ and A⊥) and offers detailed information about the covalency of the metal-ligand bonds and the nature of the ground state. ethz.ch For example, the EPR spectrum of a copper-hexaquo complex can be simulated using parameters that reflect an axially elongated geometry with g∥ > g⊥ and A∥ > A⊥. ethz.ch

The interpretation of experimental EPR spectra is often augmented by quantum chemical calculations, such as those based on Density Functional Theory (DFT). mdpi.commdpi.com These computational methods can predict EPR parameters like the g-tensor and hyperfine coupling constants, aiding in the correlation of the spectral features with specific molecular structures. mdpi.commdpi.com For example, double-hybrid density functional theory (DHDFT) has been shown to provide reliable predictions of g-tensors for a range of Cu(II) complexes. mdpi.com

A study of various Cu(II) complexes, including [Cu(en)₂(BF₄)₂], demonstrated how EPR can distinguish between different geometries. The spectrum of this complex was consistent with a dₓ²-y² ground state and an elongated octahedral geometry. researchgate.netacs.org In contrast, other complexes in the same study, such as Cu(phen)₂(H₂O)₂, exhibited spectra indicative of a geometry intermediate between a square pyramid and a trigonal bipyramid. researchgate.netacs.org

Interactive Data Table: EPR Parameters for Selected Cu(II) Complexes

| Complex | g∥ | g⊥ | A∥ (MHz) | Geometry | Ground State | Reference |

| [Cu(en)₂(BF₄)₂] | > g⊥ | Elongated Octahedral | dₓ²-y² | researchgate.netacs.org | ||

| Cu(phen)₂(H₂O)₂ | Intermediate | dₓ²-y²/d₂² | researchgate.netacs.org | |||

| Copper-hexaquo complex | > g⊥ | > A⊥ | Axially Elongated | ethz.ch |

X-ray Diffraction (XRD) for Crystal Structure Determination

Single Crystal X-ray Diffraction of Copper(II) Tetrafluoroborate Hydrates and Complexes

Single crystal X-ray diffraction (SCXRD) offers the most detailed structural information. The crystal structure of copper(II) tetrafluoroborate hexahydrate, Cu(BF₄)₂·6H₂O, has been determined using this method. researchgate.net The analysis revealed that the compound consists of a [Cu(H₂O)₆]²⁺ complex cation and two BF₄⁻ anions. The [Cu(H₂O)₆]²⁺ core exhibits a distorted octahedral geometry, a common feature for Cu(II) complexes arising from the Jahn-Teller effect. researchgate.net The structure was found to be isotypical with copper(II) perchlorate (B79767) hexahydrate. researchgate.netresearchgate.net

SCXRD has also been employed to characterize a variety of copper(II) tetrafluoroborate complexes with different organic ligands. For instance, the structure of bis(2,5-dithiahexane)copper(II) bis(tetrafluoroborate) was determined to have a distorted octahedral coordination geometry with four equatorial Cu–S bonds and two axial Cu–F bonds from the tetrafluoroborate anions. rsc.org In another example, two crystalline forms—one brown and one green—of a mononuclear protonated derivative, Cu(PAPH)₂(H₂O)₂₂, were analyzed. cdnsciencepub.com Both forms feature tetragonally distorted six-coordinate structures with axially bound water molecules. cdnsciencepub.com The synthesis of a dinuclear triple helicate, Cu₂L₃₄, also had its complex structure elucidated by SCXRD, revealing the intricate coordination of the metal centers with the ligand. mdpi.com

Interactive Data Table: Crystallographic Data for Selected Copper(II) Tetrafluoroborate Complexes

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

| Copper(II) tetrafluoroborate hexahydrate | Cu(BF₄)₂·6H₂O | Distorted octahedral [Cu(H₂O)₆]²⁺ cation | researchgate.net | ||

| Bis(2,5-dithiahexane)copper(II) bis(tetrafluoroborate) | Cu(C₄H₁₀S₂)₂₂ | Monoclinic | P2₁/c | Distorted octahedral, 4 equatorial Cu-S, 2 axial Cu-F | rsc.org |

| Cu(PAPH)₂(H₂O)₂₂ (brown form) | Cu(C₁₆H₁₃N₅)₂(H₂O)₂₂ | Triclinic | Pī | Tetragonally distorted six-coordinate | cdnsciencepub.com |

| Cu(PAPH)₂(H₂O)₂₂ (green form) | Cu(C₁₆H₁₃N₅)₂(H₂O)₂₂ | Monoclinic | P2₁/n | Tetragonally distorted six-coordinate | cdnsciencepub.com |

| Cu₂L₃₄ | Cu₂(C₃₃H₂₄N₆)₃₄ | Dinuclear triple helicate | mdpi.com |

Powder X-ray Diffraction Limitations and Challenges for Copper(II) Fluoroborate

While powerful, single crystal XRD requires a suitable single crystal, which can be difficult to grow. Powder X-ray diffraction (PXRD) is a valuable alternative that can be used on polycrystalline materials. cam.ac.uk However, PXRD has its own set of limitations and challenges, particularly for complex materials like copper(II) fluoroborate.

A primary limitation of PXRD is that it provides a one-dimensional representation of a three-dimensional structure, leading to peak overlap, especially at higher diffraction angles. carleton.edumdpi.com This can make it difficult to accurately determine the unit cell parameters for crystal systems with lower symmetry. carleton.edu For complex structures, the diffraction pattern can be very complicated, making accurate structural refinement challenging. creative-biostructure.com

Furthermore, the quality of the data is highly dependent on the sample. The presence of impurities can interfere with phase identification, and the detection limit for mixed materials is typically around 2% of the sample. carleton.educreative-biostructure.com Particle size also plays a critical role; very small nanoparticles (below 10 nm) produce significantly broadened peaks with low signal-to-noise ratios, making analysis difficult. acs.org Conversely, large particles can lead to poor particle statistics and uneven peak intensities. creative-biostructure.com Preferred orientation, where the crystallites in the powder are not randomly oriented, can also significantly alter the relative intensities of the diffraction peaks, complicating structural analysis. acs.org For copper compounds, which often exhibit complex coordination geometries and can be susceptible to hydration/dehydration, obtaining a homogeneous, single-phase powder with optimal crystallinity for PXRD analysis can be a significant challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and chemical environment of atoms. While the paramagnetism of Cu(II) often precludes high-resolution NMR, the diamagnetic Cu(I) state is amenable to this analysis.

Probing Copper(I) Complexes via Copper-63 NMR

Copper-63 (⁶³Cu) NMR spectroscopy is a direct probe for studying the environment around the copper(I) ion. researchgate.net However, the ⁶³Cu nucleus (I = 3/2) has a large electric quadrupole moment, which can lead to very broad NMR signals, often rendering them undetectable. acs.org Reasonably narrow lines are typically only observed for Cu(I) complexes with high symmetry, such as a regular tetrahedral (Tₑ) geometry. researchgate.netacs.org

The chemical shift and linewidth of the ⁶³Cu NMR signal are highly sensitive to the solvent, the counter-anion, and the temperature. researchgate.netresearchgate.net This sensitivity arises from factors like ligand exchange processes and changes in the symmetry of the copper coordination sphere. researchgate.netnih.gov For instance, studies on CuL₄X complexes (where L = CH₃CN or P(OC₂H₅)₃ and X = ClO₄⁻, BF₄⁻, or p-CH₃C₆H₄SO₃⁻) have shown a strong dependence of the ⁶³Cu NMR parameters on these experimental conditions. researchgate.net

A significant advancement in ⁶³Cu NMR has been the use of carbon monoxide (CO) as a ligand. acs.orgnih.gov For many Cu(I) complexes with tridentate ligands, the ⁶³Cu NMR signals are broad or undetectable when coordinated to acetonitrile (B52724). acs.orgnih.gov However, upon binding CO, the signals become much sharper and exhibit a large downfield shift. acs.orgnih.gov This effect is attributed to a paramagnetic shielding effect induced by the CO ligand, which makes the ⁶³Cu NMR signal more easily detectable and more sensitive to subtle electronic and structural changes. acs.orgnih.gov

Interactive Data Table: ⁶³Cu NMR Data for Copper(I) Reference Complexes

| Complex | Solvent | Chemical Shift (ppm) | Reference |

| Cu(CH₃CN)₄ClO₄ | CH₃CN | Varies with temp. | researchgate.net |

| Cu[P(OC₂H₅)₃]₄ClO₄ | CHCl₃ | 0 (Reference) | researchgate.netresearchgate.net |

¹H NMR for Complex Stability and Ligand Interactions

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying ligand interactions and the stability of copper complexes in solution. researchgate.netwestminster.ac.uk Although the paramagnetic nature of Cu(II) causes significant broadening and shifting of NMR signals for nearby protons, these effects themselves can be informative. researchgate.net The extent of the broadening is related to the distance between the proton and the paramagnetic metal center (attenuated by 1/r⁶), providing structural insights. researchgate.net

¹H NMR can be used to monitor the displacement of ligands from a copper complex. For example, studies on the reactions of [Cu(II)(EDTA)]²⁻ in human blood plasma showed the formation of [Ca(II)(EDTA)]²⁻ and the binding of Cu(II) to amino acids, which could be followed by changes in the ¹H NMR spectrum. westminster.ac.uknih.gov Similarly, the displacement of ligands like 3,5-diisopropylsalicylate (DIPS) from its copper complex in urine was observed. nih.gov

Furthermore, ¹H NMR is used to investigate the coordination modes of ligands. For certain tripeptide complexes of Cu(II), ¹H NMR helped identify different coordination modes at various pH values, such as coordination via an amine-N and carbonyl-O, or via an imidazole-N and carboxyl-O. researchgate.net The stability and lability of complexes can also be assessed. Studies of a Cu(I) glutathione (B108866) complex using ¹H and ¹³C NMR indicated the formation of a 1:1 complex where only the thiolate sulfur of glutathione binds to the Cu(I). nih.gov The kinetic lability of this complex, with a determined exchange rate, highlights its potential role in copper transport. nih.gov In binuclear copper centers, such as Cu(A), paramagnetic ¹H NMR can probe the influence of axial ligands on the electronic structure and ligand interactions. nih.gov

Mass Spectrometry for Complex Composition and Stability

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the composition and stability of this compound complexes. In the study of these complexes, Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently employed.

One area of investigation involves the formation of cationic bis-P,P-chelate complexes of copper(I) tetrafluoroborate with ligands such as 1,5-di(aryl)-3,7-bis(thiophenylethyl)-1,5-diaza-3,7-diphosphacyclooctane. Mass spectrometry, in conjunction with other techniques like NMR spectroscopy, has been used to structurally characterize these complexes. figshare.com

Research has also explored the reaction of copper(II) tetrafluoroborate with dimethylglyoxime (B607122) (H2dmg), leading to the formation of dinuclear copper complexes. d-nb.info ESI mass spectrometry was instrumental in identifying the co-existence of different complex species in the crystalline product, such as [Cu2(dmg)(Hdmg)(EtOH)(H2dmg)]BF4 and [Cu2(dmg·BF2)(Hdmg)(H2dmg)]BF4. d-nb.info This demonstrates the ability of mass spectrometry to elucidate the intricate composition of products from complex reactions.

An interesting phenomenon observed during the ESI-MS analysis of copper(II) complexes is the potential for in-source reduction of Cu(II) to Cu(I). researchgate.net This reduction is not typically an electrochemical process at the ESI tip but rather a gas-phase event involving charge transfer between the metal complex and solvent molecules. researchgate.net The extent of this reduction can be influenced by the solvent used and the electrochemical reduction potential of the complex itself. researchgate.net For instance, a correlation has been noted between the ionization energy of alcohol solvents and the amount of Cu(I) produced. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of elemental compositions. For example, HRMS has been used to study binuclear copper(II)-dipyriamethyrin complexes, confirming their composition. nih.gov

The following table summarizes key findings from mass spectrometry studies on this compound and related complexes:

| Complex Type | Ligand(s) | Mass Spectrometry Technique | Key Findings |

| Cationic Copper(I) Chelate | 1,5-di(aryl)-3,7-bis(thiophenylethyl)-1,5-diaza-3,7-diphosphacyclooctane | ESI-MS | Structural characterization of the complex. figshare.com |

| Dinuclear Copper(II) | Dimethylglyoxime (H2dmg) | ESI-MS | Identification of co-existing complex species. d-nb.info |

| General Copper(II) Complexes | Tetradentate ligands | ESI-MS | Observation of in-source reduction of Cu(II) to Cu(I). researchgate.net |

| Binuclear Copper(II) | Dipyriamethyrin | HRMS | Confirmation of complex composition. nih.gov |

X-ray Absorption Fine Structure (XAFS) for Local Structural Information

X-ray Absorption Fine Structure (XAFS) spectroscopy is a technique that provides detailed information about the local geometric and/or electronic structure around a specific absorbing atom. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XAFS is particularly useful for studying the coordination environment of copper in various compounds, including those related to this compound.

The XANES region can provide information on the oxidation state and coordination geometry of the copper atom. researchgate.netresearchgate.net For instance, the position of the absorption edge can be correlated with the oxidation state of copper, which is typically +2 in many of the studied complexes. researchgate.net

The EXAFS region provides quantitative information about the local structure, such as bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells around the absorbing atom. researchgate.netaps.org Analysis of EXAFS data for copper-containing materials has been used to determine the mean square relative displacements of atoms, which can deviate from simple models, indicating complex local dynamics. aps.org

In the context of copper complexes, XAFS has been used to study the local environment of copper in various coordination spheres. For example, in a trinuclear Schiff-base copper complex, EXAFS was used to characterize the different metal sites, one being square-pyramidal and the other two being tetragonally distorted. researchgate.net

While direct XAFS studies specifically on simple this compound are not extensively detailed in the provided context, the principles of the technique are broadly applicable. For instance, in studies of copper(II) complexes derived from copper(II) tetrafluoroborate, XAFS could be employed to probe the Cu-ligand bond lengths and coordination numbers, providing insights into the structural changes that occur during complexation. The technique's ability to probe the local structure makes it invaluable for understanding the coordination chemistry of copper in these systems.

The table below outlines the type of information that can be obtained from XAFS studies of copper complexes:

| XAFS Region | Information Obtained | Example Application |

| XANES | Oxidation state, Coordination geometry | Determining the +2 oxidation state of copper in complexes. researchgate.net |

| EXAFS | Bond distances, Coordination numbers, Neighboring atom identity | Characterizing different copper coordination environments in a multi-nuclear complex. researchgate.net |

| EXAFS | Local dynamics, Thermal expansion | Measuring mean square relative displacements and detecting deviations from ideal models in metallic copper. aps.org |

Coordination Chemistry and Structural Investigations

Ligand Coordination Modes in Copper(II) Tetrafluoroborate (B81430) Complexes

The coordination sphere of copper(II) in these complexes is highly adaptable, accommodating ligands with different donor atoms, such as nitrogen, oxygen, sulfur, and selenium. This flexibility gives rise to a wide range of coordination numbers and geometries.

Coordination with N-Donor Ligands (e.g., Tetrazole, Bipyridine)

Nitrogen-donor ligands are prominent in the coordination chemistry of copper(II) tetrafluoroborate, leading to the formation of stable and structurally interesting complexes. Ligands such as tetrazoles and bipyridines have been extensively studied, revealing various coordination modes. rsc.orgiucr.orgresearchgate.net

Tetrazole ligands can coordinate to copper(II) ions in both monodentate and bridging fashions. For instance, in complexes with 1-(tert-butyl)-1H-tetrazole, the ligand has been observed to coordinate through the N4 atom in a monodentate fashion. researchgate.net In other structures, the tetrazole ring can act as a bridge between two copper(II) centers, utilizing the N3 and N4 atoms for coordination. rsc.orgresearchgate.net This N3, N4-bridging is a key factor in the formation of multinuclear copper complexes. rsc.org Bipyridine ligands typically act as chelating agents, binding to a single copper(II) ion through both nitrogen atoms.

The reaction of 1-(tert-butyl)-1H-tetrazole with copper(II) tetrafluoroborate hexahydrate can yield different products depending on the reaction conditions. rsc.org One such product features a dinuclear complex cation where six tetrazole ligands exhibit monodentate N4-coordination, and two ligands provide N3,N4-bridges between the copper(II) ions. rsc.orgresearchgate.net

The bridging capability of N-donor ligands like tetrazoles facilitates the construction of dinuclear and trinuclear copper(II) architectures. For example, the reaction between 1-(tert-butyl)-1H-tetrazole and copper(II) tetrafluoroborate hexahydrate can produce a dinuclear complex, Cu2L8(H2O)24, or a trinuclear complex, Cu3L6(H2O)66, depending on the specific reaction conditions. rsc.org

In the dinuclear structure, two copper(II) ions are linked by two N3,N4-bridging tetrazole ligands. rsc.org The trinuclear complex features a linear arrangement of three copper(II) ions, where adjacent metal centers are connected by three N3,N4-bridging tetrazole ligands. rsc.orgresearchgate.net The formation of these higher nuclearity structures is a testament to the versatile coordinating ability of the tetrazole ring system in conjunction with the copper(II) tetrafluoroborate salt. rsc.org Binuclear copper(II) complexes have also been synthesized using monoprotic tetradentate N3O-donor ligands in the presence of the non-coordinating tetrafluoroborate anion. nih.gov

Monodentate and Bridging Coordination (e.g., N3, N4-bridging)

Coordination with O-Donor Ligands (e.g., Water, Carbonyl Compounds)

Oxygen-donor ligands, including water molecules and carbonyl compounds, readily coordinate to copper(II) tetrafluoroborate. Water molecules are frequently found in the coordination sphere of copper(II), often completing the coordination geometry. rsc.orgresearchgate.net For instance, in the dinuclear complex with 1-(tert-butyl)-1H-tetrazole, water molecules occupy coordination sites on the copper(II) ions, resulting in a distorted octahedral geometry. rsc.orgresearchgate.net Similarly, in a trinuclear complex, water molecules complete the coordination sphere of the terminal copper ions. rsc.orgresearchgate.net

The coordination of di-2-pyridyl ketone, a ligand with both N and O donor atoms, to copper(II) can lead to different coordination patterns, including monodentate, chelating, and bridging-chelating modes. mdpi.commostwiedzy.pl In the presence of water, this ligand can undergo hydrolysis to form a gem-diol, which then coordinates to the copper(II) center. mdpi.commostwiedzy.pl

Coordination with S-Donor and Se-Donor Ligands

Copper(II) tetrafluoroborate also forms complexes with sulfur (S) and selenium (Se) donor ligands. These ligands can coordinate in a variety of modes, leading to complexes with interesting structural and electronic properties. For example, copper(II) complexes with tridentate N2S donor ligands have been synthesized and characterized. oup.com The coordination of these ligands can result in different geometries, such as trigonal bipyramidal. oup.com

Complexes with N2S2 donor sets have also been reported, where the ligands create a specific coordination environment around the copper(II) ion. researchgate.net Research has also been conducted on copper(II) complexes with tridentate ligands containing Se,N,Se and S,N,S donor atoms, resulting in pentacoordinated structures. researchgate.netresearchgate.net

Influence of Anions and Solvents on Coordination Geometries

The final structure of a copper(II) tetrafluoroborate complex is not solely determined by the primary ligand but is also significantly influenced by the tetrafluoroborate anion and the solvent used during synthesis. mdpi.comcdnsciencepub.com

Intermolecular Interactions in Crystal Structures

Hydrogen Bonding Networks involving Tetrafluoroborate Anions

The tetrafluoroborate anion (BF₄⁻) is a versatile hydrogen bond acceptor, playing a crucial role in the formation of extensive and intricate hydrogen-bonding networks within the crystal lattices of copper complexes. These networks are fundamental to the structural integrity and stability of the crystalline solids.

In hydrated copper(II) tetrafluoroborate complexes, such as hexaaquacopper(II) bis(tetrafluoridoborate), the crystal lattice is supported by a comprehensive hydrogen-bonding network. iucr.org Coordinated water molecules act as hydrogen bond donors to the fluorine atoms of the BF₄⁻ anions. iucr.org These O-H···F interactions hold the anions within voids created by a pseudo-hexagonal lattice of the complex cations. iucr.org Similar O-H···F hydrogen bonds are observed in other structures, connecting water molecules to the tetrafluoroborate anions and contributing to the formation of 2-D sheet architectures.

Non-classical hydrogen bonds are also prevalent. In a tris(pyrazol-1-yl)methane (B1237147) triphenylphosphine (B44618) copper(I) tetrafluoroborate complex, Hirshfeld surface analysis revealed several non-classical C-H···F hydrogen bonds involving the anion. mdpi.com Likewise, in tetrakis(2-propoxy isobutyl isonitrile)copper(I) tetrafluoroborate, the crystal packing is achieved through C-H···F short contacts, where each BF₄⁻ anion engages with four different surrounding cations to form a three-dimensional supramolecular network. lew.ro

The connectivity of these networks can be quite elaborate. In bis(N-alkylamidino-O-alkylurea)copper(II) tetrafluoroborates, the complex cations act as four-connecting centers through N-H donors, while the tetrafluoroborate anions function as two-connecting centers. rsc.org This arrangement results in the formation of two-dimensional rhombic (4,4) grids. rsc.org The anion's fluorine atoms act as acceptors for the N-H donors, creating stable supramolecular synthons. rsc.org In some cases, tetrafluoroborate-mediated hydrogen-bonded assemblies serve to connect one-dimensional chains into two-dimensional sheets.

In a complex involving 1,4-pyrazine dioxide (pzdo), the BF₄⁻ anions are held in place by O-H···F hydrogen bonds and also participate in short F···N contacts with the pzdo molecules, with distances ranging from 2.866 (3) to 3.283 (4) Å, further stabilizing the lattice. iucr.org

Table 1: Examples of Hydrogen Bonding Interactions Involving Tetrafluoroborate Anions in Copper Complexes

| Complex Type | Interacting Groups | Bond Type | Distance (Å) | Reference |

| Hexaaquacopper(II) bis(tetrafluoridoborate)–pyrazine 1,4-dioxide (1/3) | O-H (water), F-B | O-H···F | Not specified | iucr.org |

| Hexaaquacopper(II) bis(tetrafluoridoborate)–pyrazine 1,4-dioxide (1/3) | N (pzdo), F-B | F···N | 2.866 (3) - 3.283 (4) | iucr.org |

| Bis(N-alkylamidino-O-alkylurea)copper(II) tetrafluoroborates | N-H, F-B | N-H···F | Not specified | rsc.org |

| 1,2-bis(amidino-O-methylurea)ethanecopper(II) tetrafluoroborate with thymine | O-H (water), F-B | O-H···F | Not specified | |

| Tetrakis(2-propoxy isobutyl isonitrile)copper(I) tetrafluoroborate | C-H, F-B | C-H···F | Not specified | lew.ro |

| Tris(pyrazol-1-yl)methane triphenylphosphine copper(I) tetrafluoroborate | C-H, F-B | C-H···F | Not specified | mdpi.com |

| Dinuclear Cu(II) complex with dimeim ligand | O-H (water), F-B | O-H···F | Not specified | mdpi.com |

Cation-π Interactions in Copper(I) Complexes

Cation-π interactions, where a cation interacts attractively with the electron-rich face of an aromatic ring, are significant in the coordination chemistry of copper(I). These interactions play a key role in the structure and function of certain copper-containing proteins and synthetic complexes.

A prominent biological example is found in the bacterial copper trafficking protein CusF. nih.gov In Cu(I)-bound CusF, the copper ion is coordinated by two methionine residues and one histidine residue. nih.gov Crucially, the copper center is positioned close to a conserved tryptophan residue, with Cu-C distances of 2.67 Å and 2.86 Å to the indole (B1671886) ring. nih.gov This geometry is described as a strong cation-π interaction, which, along with the thioether ligation, helps to stabilize the metal binding site. nih.gov This unique coordination environment, featuring a cationic Cu(I) center interacting with an aromatic ring, is distinct from other known copper chaperone sites. nih.gov

Theoretical studies have further elucidated the nature of these interactions. Ab initio calculations on the coordination of Cu⁺ to aromatic amino acids (phenylalanine, tyrosine, and tryptophan) show that low-energy structures involve the metal cation interacting with the π system of the aromatic ring. nih.gov For Cu⁺-tryptophan, a structure with the cation interacting with the ring is among the most stable conformations. nih.gov This contrasts with Cu²⁺ complexes, where such cation-π interactions are generally not observed in the ground state due to oxidation of the aromatic ring by the more electrophilic dication. nih.gov

Computational analyses comparing regium-π and cation-π interactions in complexes of MCl (M=Cu, Ag, Au) with various aromatic systems (benzene, trifluorobenzene, hexafluorobenzene) provide additional insight. mdpi.com Cation-π interactions involve a metal with a positive oxidation state (like CuCl), while regium-π interactions involve a metal in a zero oxidation state. mdpi.com The study found that cation-π complexes consistently exhibit stronger interaction energies than their regium-π counterparts. mdpi.com For instance, the interaction between CuCl and benzene (B151609) is characterized by an attractive energy and the presence of bond critical points between the copper atom and the carbon atoms of the aromatic ring, confirming the nature of the cation-π bond. mdpi.com

Table 2: Characteristics of Cation-π Interactions in Copper(I) Systems

| System | Interacting Moieties | Method of Study | Key Findings | Reference |

| Cu(I)-CusF Protein | Cu(I), Tryptophan indole ring | X-ray Crystallography, Spectroscopy | Tetragonally displaced Cu(I) from Met₂His plane towards Trp; Cu-C distances of 2.67 Å and 2.86 Å. | nih.gov |

| Cu(I)-Aromatic Amino Acids | Cu⁺, Phe, Tyr, Trp rings | Ab initio calculations | Low-energy structures feature tridentate N/O/ring and bidentate N/ring coordination with cation-π interaction. | nih.gov |

| CuCl-Benzene Complex | CuCl, Benzene ring | RI-MP2/def2-TZVP theoretical calculations | Strong, attractive interaction energy; characterized by bond critical points between Cu and C atoms. | mdpi.com |

Theoretical and Computational Studies of Coordination and Electronic Structure

To gain a deeper understanding of the bonding, geometry, and electronic nature of copper fluoroborate systems, researchers employ a range of theoretical and computational methods. Quantum-chemical calculations and Density Functional Theory (DFT) are powerful tools for investigating properties that can be challenging to probe experimentally.

Quantum-Chemical Investigations of Electronic Structure and Basicity

Quantum-chemical studies provide fundamental insights into the electronic makeup of copper complexes and their associated ligands. Such investigations have been applied to understand the electronic structure and basicity of ligands involved in copper(II) tetrafluoroborate complexes. For example, a study on complexes formed from 1-(tert-butyl)-1H-tetrazole (L) and copper(II) tetrafluoroborate hexahydrate included a quantum-chemical investigation into the electronic structure and basicity of the ligand L. rsc.org This type of analysis is crucial for predicting the coordinating behavior of the ligand with the copper center.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electron Distribution

Density Functional Theory (DFT) is a widely used computational method for predicting and analyzing the geometrical parameters and electron distribution in copper complexes. DFT calculations can accurately model molecular structures, providing data that complements experimental findings from techniques like X-ray crystallography.

In a study of a tris(pyrazol-1-yl)methane triphenylphosphine copper(I) tetrafluoroborate salt, DFT calculations were used to simulate the geometry of the complex in solution. mdpi.com The calculations, performed in the presence of chloroform (B151607) as a continuous medium, found a local minimum geometry confirmed by the lack of imaginary frequencies in the simulated IR spectrum. mdpi.com The computed geometry showed a much closer Cu···B distance (4.833 Å) compared to the X-ray data (6.213(2) Å), suggesting a stronger interaction between the cation and anion in the simulated environment. mdpi.com DFT was also used to model the electronic structure of the crystal, yielding a band gap of approximately 2.8 eV. mdpi.com

DFT is also effective for optimizing the ground state geometries of complexes. For a novel dansyl-based copper(II) complex, DFT calculations showed that the central metal ion is in a distorted tetrahedral geometry, with calculated bond distances closely matching those of analogous Cu²⁺ complexes. rsc.org Similarly, studies on copper(II) complexes with tripodal tetramine (B166960) ligands used DFT/B3LYP methods to optimize geometries, finding good agreement between calculated and experimental bond lengths and angles. scribd.com Natural Population Analysis, a feature of these calculations, indicated that the ligands transfer negative charge to the copper(II) ion upon complex formation. scribd.com

Table 3: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a [Cu(CHpz₃)(PPh₃)]⁺ Cation

| Parameter | Bond/Angle | Experimental (X-ray) Value | DFT-Calculated Value (in CHCl₃) | Reference |

| Bond Length (Å) | Cu-P(1) | 2.2281(4) | 2.261 | mdpi.com |

| Bond Length (Å) | Cu-N(11) | 2.0837(12) | 2.113 | mdpi.com |

| Bond Length (Å) | Cu-N(21) | 2.0673(12) | 2.080 | mdpi.com |

| Bond Length (Å) | Cu-N(31) | 2.1584(13) | 2.091 | mdpi.com |

| Bond Angle (°) | P(1)-Cu-N(11) | 131.38(3) | 121.7 | mdpi.com |

| Bond Angle (°) | P(1)-Cu-N(21) | 134.20(3) | 126.9 | mdpi.com |

| Bond Angle (°) | P(1)-Cu-N(31) | 113.25(3) | 113.4 | mdpi.com |

| Interatomic Dist. (Å) | Cu···B (anion) | 6.213(2) | 4.833 | mdpi.com |

Catalytic Applications and Mechanistic Studies

Copper(II) Tetrafluoroborate (B81430) as a Lewis Acid Catalyst in Organic Reactions

Copper(II) tetrafluoroborate, often in its hydrated form [Cu(BF₄)₂·xH₂O], is a blue crystalline solid that is readily soluble in water and sparingly soluble in alcohols. acgpubs.orgwikipedia.org It has gained considerable importance as a Lewis acid catalyst in various organic transformations, proving to be superior to other Lewis acids like triflates, halides, and perchlorates in certain reactions. acgpubs.orgresearchgate.net Its stability under normal conditions and relatively low cost add to its appeal for synthetic chemists. nih.govthieme-connect.com

Acetylation of Phenols, Thiols, Alcohols, and Amines

Copper(II) tetrafluoroborate has proven to be a highly efficient catalyst for the acetylation of a wide array of structurally diverse phenols, alcohols, thiols, and amines. organic-chemistry.orgias.ac.in This method is notable for its use of stoichiometric amounts of acetic anhydride (B1165640) (Ac₂O) under solvent-free conditions at room temperature. thieme-connect.comorganic-chemistry.orgias.ac.in The reaction is generally fast, with completion times ranging from 15 to 60 minutes. thieme-connect.com

A key advantage of this catalytic system is its ability to smoothly acetylate acid-sensitive alcohols without promoting competitive side reactions such as dehydration or rearrangement. thieme-connect.comorganic-chemistry.orgias.ac.in The catalyst demonstrates excellent chemoselectivity, making it a valuable tool for industrial applications. organic-chemistry.orgthieme-connect.com The general procedure involves treating the substrate with acetic anhydride in the presence of a catalytic amount of Cu(BF₄)₂·xH₂O. organic-chemistry.org

The reaction is influenced by both steric and electronic factors of the substrate and the anhydride. thieme-connect.comias.ac.in For instance, sterically hindered phenols and alcohols may require a slight excess of acetic anhydride and longer reaction times for optimal conversion. thieme-connect.comthieme-connect.com The efficiency of the catalyst is also dependent on the electrophilicity of the anhydride, with less electrophilic anhydrides resulting in poorer yields. ias.ac.in

Table 1: Comparison of Catalysts for Acetylation

| Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cu(BF₄)₂·xH₂O | Room temp, solvent-free | 0.25–1 h | High | thieme-connect.com |

| Cu(OTf)₂ | -25 to 0 °C | 1–2 h | Good | thieme-connect.com |

| Sc(OTf)₃ | -50 to -20 °C | 0.5–5 h | Good | thieme-connect.com |

| Clays | 40–80 °C | 2.5 h | Variable | thieme-connect.com |

| Zeolite | 60 °C | 1.5–12 h | Variable | thieme-connect.com |

Michael Addition of Mercaptans to α,β-Unsaturated Carbonyl Compounds

Copper(II) tetrafluoroborate is a highly effective catalyst for the Michael addition of thiols to α,β-unsaturated carbonyl compounds. thieme-connect.comresearchgate.net This reaction proceeds rapidly under solvent-free conditions or in water at room temperature, often completing within 2 minutes to 1 hour and affording high yields of the corresponding β-thioethers. researchgate.net The conjugate addition of nucleophiles to α,β-unsaturated carbonyls is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net

The rate of the thiol addition is influenced by the steric hindrance at the β-position of the α,β-unsaturated carbonyl substrate. researchgate.net For more sterically hindered substrates like chalcones, conducting the reaction in methanol (B129727) as a solvent has been found to be optimal. researchgate.net This catalytic method provides a green and efficient route for the formation of C-S bonds. researchgate.net

Epoxide Ring-Opening Reactions with Alcohols and Amines

Copper(II) tetrafluoroborate serves as an efficient and versatile catalyst for the ring-opening of epoxides with both alcohols and amines, providing a valuable pathway to β-alkoxyalcohols and β-aminoalcohols, which are important structural motifs in many biologically active molecules. nih.govthieme-connect.com

The reaction with alcohols proceeds under mild, room temperature conditions. acs.orgacs.org A key advantage of this method is the use of a cheap and commercially available copper salt. nih.govacs.org The reaction typically yields only the trans-diastereomers. nih.gov While the reaction can be performed in various solvents, dichloromethane (B109758) is commonly used. nih.gov One of the challenges can be the requirement of an excess of the alcohol nucleophile, which can complicate purification, especially with non-volatile alcohols. nih.gov

Similarly, Cu(BF₄)₂·xH₂O catalyzes the ring-opening of epoxides with amines to produce β-amino alcohols in high yields. thieme-connect.comcapes.gov.br These reactions are often carried out under solvent-free conditions, offering an environmentally friendly approach. thieme-connect.com The method is lauded for its mild reaction conditions, short reaction times, and excellent regio-, diastereo-, and chemoselectivity. thieme-connect.com The reaction works well for both aromatic and aliphatic amines.

Table 2: Copper(II) Tetrafluoroborate-Catalyzed Epoxide Ring-Opening

| Nucleophile | Product | Key Features | Reference |

|---|---|---|---|

| Alcohols | β-Alkoxyalcohols | Mild conditions, room temperature, trans-selectivity | nih.govacs.org |

| Amines | β-Amino Alcohols | Solvent-free, high yields, excellent selectivity | thieme-connect.com |

Three-Component Coupling Reactions (e.g., Synthesis of β-Acetamido Ketones)

Copper(II) tetrafluoroborate has demonstrated its utility as a catalyst in three-component coupling reactions, a powerful strategy in organic synthesis for the construction of complex molecules in a single step. acgpubs.org One notable example is the synthesis of β-acetamido ketones and ketoesters. acgpubs.orgresearchgate.netresearchgate.net

This reaction involves the coupling of an aromatic aldehyde, an enolizable ketone or a β-ketoester, and a nitrile in the presence of acetyl chloride and a catalytic amount of copper(II) tetrafluoroborate (typically 10 mol%). acgpubs.orgresearchgate.net The reactions are generally carried out in acetonitrile (B52724) at room temperature and proceed with high efficiency to give the desired products in high to quantitative yields. acgpubs.org β-Acetamido carbonyl compounds are valuable intermediates for the synthesis of various pharmaceutically important molecules, including 1,3-aminoalcohols. acgpubs.org

The use of Cu(BF₄)₂·nH₂O as a catalyst in this transformation offers significant advantages, including mild reaction conditions and high yields, avoiding the need for hazardous acids or harsh conditions. acgpubs.org The catalyst has been shown to be more effective than other copper(II) salts such as Cu(OAc)₂, CuCl₂, and Cu(acac)₂ for this particular reaction. acgpubs.org

Copper(I) Fluoroborate in Catalysis

While copper(II) tetrafluoroborate is a prominent Lewis acid catalyst, copper(I) fluoroborate also plays a crucial role in catalysis, particularly in cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform. nih.govnih.gov This reaction leads to the formation of 1,4-disubstituted 1,2,3-triazoles, which are important heterocyclic structures in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net

The mechanism of the CuAAC reaction has been a subject of extensive study, with evidence pointing towards the involvement of copper(I) acetylide intermediates. nih.govresearchgate.net While various copper(I) sources can be used, copper(I) complexes derived from sources like tetrakis(acetonitrile)copper(I) tetrafluoroborate have been instrumental in mechanistic investigations. beilstein-journals.org